Lipophilicity (XLogP3-AA) Comparison: Target vs. Unsubstituted Diethyl Succinate
Diethyl 2-(hex-3-en-3-yl)butanedioate exhibits a computed XLogP3-AA of 3.2, compared to 1.2 for unsubstituted diethyl succinate [1][2]. This 2.0 log unit increase reflects the substantial hydrophobic contribution of the hex-3-en-3-yl substituent. The difference is computed by the XLogP3 algorithm (PubChem release 2019.06.18) and is consistent across the Cactvs-derived complexity index (294 for the target vs. ~130 for the unsubstituted analog) [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (XLogP3-AA, PubChem computed) |
| Comparator Or Baseline | Diethyl succinate (CAS 123-25-1): 1.2 (XLogP3, PubChem computed) |
| Quantified Difference | Δ LogP = +2.0 (approximately 100-fold higher octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity alters membrane permeability, protein binding, and metabolic clearance predictions, making CAS 921200-51-3 a distinctly different tool compound for biological studies or prodrug design compared to simple succinate diesters.
- [1] PubChem Compound Summary CID 71422403, Diethyl 2-(hex-3-en-3-yl)butanedioate. XLogP3-AA = 3.2. View Source
- [2] PubChem Compound Summary CID 31249, Diethyl succinate. XLogP3 = 1.2. View Source
